molecular formula C17H19FN2O B2508988 N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide CAS No. 952966-78-8

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide

Cat. No.: B2508988
CAS No.: 952966-78-8
M. Wt: 286.35
InChI Key: VEWDCZUFXFSBJN-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide is a synthetic benzamide derivative supplied for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and pharmacological research, particularly as potential ligands for various biological targets. For instance, structurally related molecules featuring fluorobenzamide groups and dimethylaminoethyl chains have been investigated as selective agonists for serotonin receptors (5-HT1F), indicating potential utility in neurological research, such as for migraine therapy . Furthermore, fluorobenzamide derivatives are utilized in the development of molecular imaging probes; the 4-fluorobenzamido group can serve as a key building block for radiolabeling with isotopes like Fluorine-18 for use in Positron Emission Tomography (PET) . The structure of this compound, which incorporates a fluorine atom and a tertiary amine group, suggests potential for interaction with enzyme active sites and neurotransmitter receptors, making it a candidate for probe or lead compound development in hit-to-lead optimization campaigns. This product is intended for laboratory research by qualified personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-20(2)14-9-7-13(8-10-14)11-12-19-17(21)15-5-3-4-6-16(15)18/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWDCZUFXFSBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4-(dimethylamino)phenethyl)-2-fluorobenzylamine.

    Substitution: N-(4-(dimethylamino)phenethyl)-2-aminobenzamide or N-(4-(dimethylamino)phenethyl)-2-thiobenzamide.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study the interactions of benzamide derivatives with biological targets.

    Industry: Used in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

N-(2,4-Difluorophenyl)-2-fluorobenzamide

  • Structure: Features a 2,4-difluorophenyl group instead of the dimethylamino-phenethyl substituent.
  • Key Differences: The absence of the dimethylamino group reduces basicity and solubility in aqueous media.
  • Research Context : Synthesized and structurally characterized via X-ray crystallography, highlighting planar geometry and intermolecular hydrogen bonding .

4-Bromo-N-(2-nitrophenyl)benzamide

  • Structure : Contains a nitro group (electron-withdrawing) and bromine substituent.
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, which may reduce electron density at the amide bond, altering reactivity in nucleophilic environments.
  • Research Context : Structural parameters (bond lengths, angles) were compared with 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, revealing similar packing motifs despite substituent differences .

Sulfonamide-Benzamide Hybrids

  • Examples :
    • 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30 in ).
    • 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide (Compound 17).
  • Methoxy and chloro substituents increase steric bulk, which may reduce binding flexibility compared to the dimethylamino-phenethyl group .
  • Biological Data : Compound 30 showed 57.2% PD-L1 inhibition with low cytotoxicity, suggesting favorable therapeutic indices .

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-fluorobenzamide

  • Structure : Incorporates a tetrahydrothiophenyl sulfone group.
  • Key Differences :
    • The sulfone group increases polarity and may enhance interactions with charged residues in enzyme active sites.
    • The tetrahydrothiophenyl ring introduces conformational constraints absent in the target compound .
  • Molecular Weight : 390.47 g/mol (vs. 286.34 g/mol for the target), indicating higher complexity .

N-{[2-(Dimethylamino)-4-pyrimidinyl]methyl}-2,4-difluorobenzamide

  • Structure : Features a pyrimidinylmethyl linker and 2,4-difluorobenzamide.
  • Dual fluorine atoms may amplify electronic effects on the benzamide core .

Discussion of Key Trends

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound enhances solubility and basicity, while nitro or bromo substituents in analogues prioritize lipophilicity and reactivity .
  • Structural Complexity : Heterocyclic additions (e.g., pyrimidine in , tetrahydrothiophenyl in ) increase molecular weight and conformational rigidity, which may improve target specificity but complicate synthesis.

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